molecular formula C10H18 B157701 5-Decyne CAS No. 1942-46-7

5-Decyne

Cat. No.: B157701
CAS No.: 1942-46-7
M. Wt: 138.25 g/mol
InChI Key: JWBQJUFCNOLNNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Decyne can be synthesized through several methods. Another technique is the Corey-Fuchs reaction, where an aldehyde undergoes a series of reactions to eventually form an alkyne . Additionally, this compound can be prepared from 1-hexyne .

Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydrohalogenation processes, where vicinal dihalides are treated with strong bases to eliminate hydrogen halides and form the alkyne. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Decyne undergoes various chemical reactions, including hydrogenation, halogenation, and hydrohalogenation . These reactions are facilitated by the presence of the carbon-carbon triple bond, which is highly reactive.

Common Reagents and Conditions:

    Hydrogenation: In the presence of a catalyst such as palladium on carbon (Pd/C), this compound can be hydrogenated to form decane.

    Halogenation: Halogens like bromine or chlorine can react with this compound to form dihaloalkanes.

    Hydrohalogenation: Hydrogen halides (e.g., HCl, HBr) can add across the triple bond to form haloalkanes.

Major Products Formed:

    Hydrogenation: Decane

    Halogenation: Dihaloalkanes

    Hydrohalogenation: Haloalkanes

Scientific Research Applications

5-Decyne finds applications in various scientific research fields due to its unique chemical properties :

    Chemistry: It is used as a starting material in organic synthesis for producing polymers, pharmaceuticals, and specialty chemicals.

    Biology: Its derivatives are studied for potential biological activities and interactions.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: this compound is utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Decyne involves its highly reactive carbon-carbon triple bond. This bond can participate in various addition reactions, where reagents add across the triple bond to form new compounds . The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in hydrogenation reactions, the triple bond is reduced to a single bond, forming an alkane.

Comparison with Similar Compounds

5-Decyne is part of a group of symmetric alkynes, including 4-octyne, 3-hexyne, and 2-butyne . Compared to these compounds, this compound is unique due to its specific carbon chain length and the position of the triple bond. This uniqueness influences its reactivity and the types of reactions it can undergo. Similar compounds include:

  • 4-Octyne
  • 3-Hexyne
  • 2-Butyne
  • 1-Decyne
  • 1-Octyne
  • 1-Hexyne

These compounds share the characteristic carbon-carbon triple bond but differ in their carbon chain lengths and the positions of the triple bond, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

dec-5-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBQJUFCNOLNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173038
Record name 5-Decyne
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Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1942-46-7
Record name 5-Decyne
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Record name 5-Decyne
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Record name 5-DECYNE
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Record name 5-Decyne
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Record name 5-Decyne
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Record name 5-DECYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-decyne?

A1: The molecular formula of this compound is C10H18. Its molecular weight is 138.26 g/mol.

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: Yes, this compound exhibits a characteristic Raman shift in the frequency near 2200 cm-1. This shift, attributed to the carbon-carbon triple bond, has been reported to be -38 cm-1 for this compound. []

Q3: Has this compound been used in the synthesis of polymers?

A3: Yes, this compound has been successfully polymerized using tungsten hexachloride/tetraphenyltin (WCl6/Ph4Sn) as a catalyst. This surface-directed polymerization technique allows for the growth of disubstituted polyacetylene brushes from modified silicon and quartz surfaces. []

Q4: Can this compound participate in cycloaddition reactions?

A4: Yes, this compound has been shown to react with triarylphosphines in the presence of palladium catalysts. This reaction leads to the formation of bicycle[5.3.0]decane derivatives through a cycloaddition mechanism, with this compound selectively favoring this pathway over cyclopentadiene formation. []

Q5: Has this compound been used to study the selectivity of catalytic reactions?

A5: Yes, this compound was used as a substrate to investigate the selective semihydrogenation of alkynes to alkenes on shape-controlled palladium (Pd) nanocrystals. The study revealed that cubic Pd nanocrystals, with exposed {100} facets, exhibited higher alkene selectivity (>90%) compared to a commercial Pd/C catalyst (75-90%) when this compound was used as a substrate. []

Q6: Does the reactivity of this compound in catalytic reactions depend on the catalyst?

A6: Yes, the reactivity of this compound can be significantly influenced by the catalyst system employed. For instance, while this compound shows negligible reactivity in the presence of (arylimido)niobium(V)–alkylidene complex catalysts under specific conditions, it undergoes efficient homocoupling in the presence of a TaCl5-Mg reagent system, highlighting the importance of catalyst choice in controlling reaction outcomes. [, ]

Q7: Is there any information available regarding the toxicity of this compound?

A7: While the provided abstracts do not delve into the specific toxicological profile of this compound, one study mentions that 2,4,7,9-tetramethyl-5-decyne-4,7-diol, a derivative of this compound, was deemed the "chemical of most concern" due to its high concentrations in wastewater treatment plants and the environment, persistence, and potential for bioaccumulation. []

Q8: How can this compound and its derivatives be detected and quantified?

A8: Several analytical techniques have been employed to study this compound and its derivatives. Gas chromatography (GC), coupled with mass spectrometry (GC-MS), is a common method used for identification and quantification. [, ] Additionally, solid-phase microextraction (SPME) coupled with GC/MS has been used to analyze the volatile metabolites of sea bass, detecting 2,4,7,9-tetramethyl-5-decyne-4,7-diol as a potential contaminant. []

Q9: Are there specific analytical methods for studying the adsorption behavior of this compound derivatives?

A9: Yes, the adsorption of acetylenic diol-based surfactants, derivatives of 2,4,7,9-tetramethyl-5-decyne-4,7-diol, has been studied using techniques like Langmuir adsorption isotherms. These studies help understand the orientation and behavior of these molecules at hydrophobic surfaces. []

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